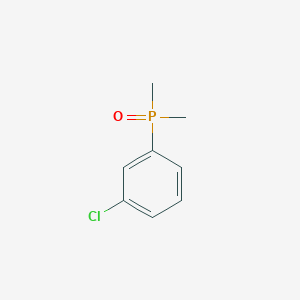
(3-Chlorophenyl)dimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H10ClOP and a molecular weight of 188.59 g/mol . This compound is characterized by the presence of a phosphine oxide group attached to a 3-chlorophenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)dimethylphosphine oxide typically involves the reaction of chlorodimethylphosphine with 3-chlorophenyl magnesium bromide (Grignard reagent) under controlled conditions . The reaction proceeds as follows:
ClP(CH3)2+ClC6H4MgBr→(3-Chlorophenyl)dimethylphosphine oxide
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Chlorophenyl)dimethylphosphine oxide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in the synthesis of phosphine oxide-containing pharmaceuticals.
Industry: Utilized in the production of flame retardants and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, making it a valuable ligand in catalysis. Additionally, the compound can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphine oxide: A related compound with similar reactivity but lacking the chlorophenyl group.
Diphenylphosphine oxide: Another similar compound with two phenyl groups instead of the chlorophenyl group.
Uniqueness
(3-Chlorophenyl)dimethylphosphine oxide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C8H10ClOP |
|---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
1-chloro-3-dimethylphosphorylbenzene |
InChI |
InChI=1S/C8H10ClOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI Key |
UAECWYPTKAIWIN-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Chloro-2-(cyclopropylmethyl)phenyl]-hydrazine](/img/structure/B11751103.png)
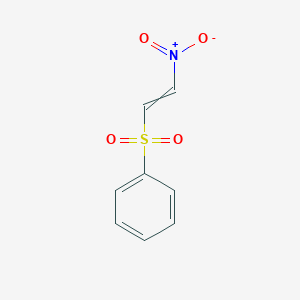
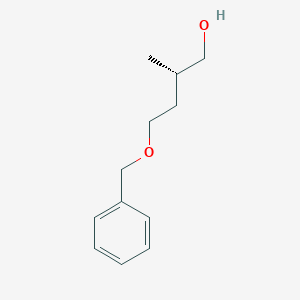
![2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11751117.png)
![[(4-Fluorophenyl)(methoxy)methylidene]azanium chloride](/img/structure/B11751124.png)
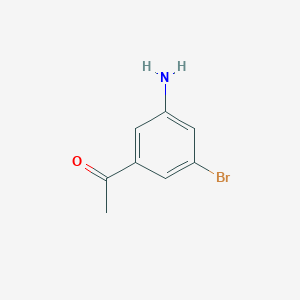
![tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11751140.png)
![1-(Benzo[d]thiazol-4-yl)ethanone](/img/structure/B11751147.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11751149.png)

![2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde](/img/structure/B11751162.png)
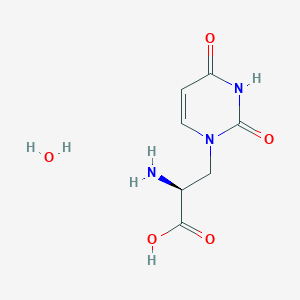
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751198.png)
![Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11751210.png)
